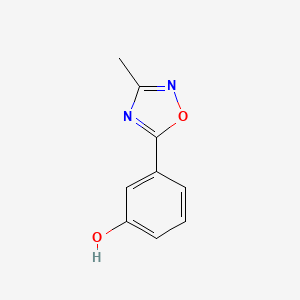

3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

描述

属性

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKLYYRAKUFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651998 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-16-2 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Amidoxime Cyclization Route

A widely reported method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives:

Step 1: Preparation of amidoxime intermediate by reaction of a nitrile with hydroxylamine hydrochloride under reflux in ethanol or acetonitrile, often in the presence of a base such as potassium carbonate. This yields the amidoxime precursor for ring formation.

Step 2: Coupling of the amidoxime with a substituted benzoic acid or its derivative (e.g., benzoic acid with a phenol group at the meta position) in a one-pot process involving cyclization and dehydration to form the 1,2,4-oxadiazole ring. This step may use activating agents or elevated temperature to promote ring closure.

Step 3: Deprotection of any phenol protecting groups (e.g., acetyl) under acidic conditions to yield the free phenol.

This method was exemplified in a study where amidoximes underwent coupling and cyclization with benzoic acid derivatives, producing oxadiazole rings with phenol groups revealed after deprotection.

Methylation and Functional Group Introduction

The methyl substituent at the 3-position of the oxadiazole ring can be introduced by:

Protection and Deprotection of Phenol Group

To prevent unwanted reactions at the phenol hydroxyl during oxadiazole ring formation, the phenol is often protected as an acetate or methyl ether. After the oxadiazole ring is formed, the protecting group is removed:

Alternative Cyclization Methods

Other cyclization methods involve:

Example Synthetic Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Nitrile + hydroxylamine hydrochloride, base, reflux in EtOH or MeCN | Amidoxime intermediate |

| 2 | Amidoxime + substituted benzoic acid, heat, acidic or coupling agents | Cyclization to 1,2,4-oxadiazole ring |

| 3 | Acidic deprotection or BBr3 treatment | Free phenol derivative |

| 4 | Methylation with methyl iodide/base (if needed) | Introduction of methyl substituent |

Research Findings and Yield Data

- Yields for amidoxime formation and subsequent cyclization typically range from 60% to 80% depending on reaction conditions and purification methods.

- Purity of final compounds like this compound can reach up to 95% when obtained from commercial suppliers, indicating efficient synthesis and purification protocols.

- The presence of the phenol group and the oxadiazole ring contribute to potential biological activities, motivating the development of these synthetic methods.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base, reflux in EtOH or MeCN | Essential precursor for oxadiazole ring |

| Cyclization to oxadiazole | Substituted benzoic acid, heat, acidic conditions | One-pot coupling, ring closure |

| Phenol protection/deprotection | Acetylation/methylation; acid or BBr3 for deprotection | Protects phenol during ring formation |

| Methylation | Methyl iodide, methanolic KOH | Introduces methyl group on oxadiazole ring |

| Purification | Column chromatography, crystallization | Achieves high purity (>95%) |

化学反应分析

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

科学研究应用

Chemistry

In the realm of chemistry, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol serves as a building block for synthesizing more complex molecules. Its unique structural properties allow for various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO, CrO | Quinones |

| Reduction | LiAlH | Reduced derivatives |

| Substitution | Br, HNO | Halogenated derivatives |

Biology

The biological activities of this compound have been investigated extensively. It has demonstrated antimicrobial properties against various pathogens and shows potential as an antifungal agent . Studies suggest that compounds containing oxadiazole moieties often exhibit anticancer activities due to their ability to interact effectively with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design . The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. Research indicates that derivatives of oxadiazoles possess significant analgesic and anti-inflammatory properties.

Industry

In materials science, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique structural features allow it to enhance the performance characteristics of these materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Xanthomonas oryzae, a significant pathogen affecting rice crops. The compound exhibited strong antibacterial effects, suggesting its potential application in agriculture as a biopesticide.

Case Study 2: Drug Development

Research into the analgesic properties of oxadiazole derivatives revealed that some compounds derived from this compound showed better activity than traditional analgesics like dipyrone. This finding highlights its potential in developing new pain management therapies.

作用机制

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol and related compounds:

Key Observations:

- Substituent Position: The position of the phenol group (2-, 3-, or 4-) significantly impacts hydrogen-bonding capacity and solubility. For example, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol exhibits antifungal activity , while the 3- and 4-isomers lack reported bioactivity.

- Functional Groups: The replacement of phenol with benzoic acid (as in 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid) increases molecular weight and melting point, likely due to stronger intermolecular hydrogen bonding .

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substitutions (e.g., in and ) enhance metabolic stability and binding affinity in molecular docking studies .

生物活性

3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a phenolic hydroxyl group attached to an oxadiazole ring. The oxadiazole moiety is known for its ability to interact with various biological targets, enhancing the compound's overall bioactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Gram-negative bacteria like Escherichia coli, as well as fungal strains such as Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Aspergillus niger | 25 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The presence of the phenolic hydroxyl group contributes significantly to its ability to scavenge free radicals. For instance, compounds with similar structures have shown varying degrees of antioxidant capacity measured using the DPPH and FRAP assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The oxadiazole ring can interact with specific enzymes and receptors, potentially inhibiting their activity.

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

- Chelation : Studies indicate that the compound may form complexes with metal ions, which can enhance its stability and efficacy in biological systems .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and tested their antimicrobial activity. The results indicated that derivatives containing the oxadiazole ring exhibited significant antibacterial and antifungal activities at concentrations as low as 25 μg/mL .

- Pharmacological Potential : Another investigation into the pharmacological properties highlighted the potential use of this compound in drug design due to its interaction with biological targets .

常见问题

Q. What are the established synthetic routes for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, and what are their reaction yields?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting 3-hydroxybenzoic acid derivatives with amidoximes under acidic conditions forms the 1,2,4-oxadiazole ring. A reported method involves coupling 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid with a secondary amine in the presence of HATU as a coupling agent, achieving yields of ~72% after purification . Key parameters include temperature control (room temperature to 60°C) and solvent selection (e.g., DMF or THF).

Q. How is this compound characterized structurally?

Structural confirmation relies on:

- NMR : and NMR to verify aromatic protons (δ 6.8–7.5 ppm) and oxadiazole carbons (δ 165–170 ppm).

- LC-MS : Retention time (~0.85 min) and molecular ion peaks ([M+H] = 408.1 observed via LC-HRMS) .

- X-ray crystallography : SHELXL software refines crystal structures, confirming bond angles and torsion angles .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in anhydrous DMSO or ethanol at –20°C. Avoid prolonged exposure to moisture or light, as the oxadiazole ring may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to targets like orexin receptors. Substituent effects (e.g., methyl groups on the oxadiazole) enhance hydrophobic interactions, as seen in dual orexin receptor antagonists with IC values <100 nM . QSAR models further correlate electronic properties (Hammett σ constants) with activity .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or LC-MS results often arise from:

Q. How does the oxadiazole ring’s electronic profile influence reactivity in cross-coupling reactions?

The electron-deficient oxadiazole ring facilitates Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with arylboronic acids proceed at 80°C in dioxane/water (3:1), achieving >80% yields. Steric hindrance from the 3-methyl group slightly reduces reactivity compared to unsubstituted analogs .

Methodological Considerations

Designing assays to evaluate metabolic stability:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC values .

Troubleshooting crystallization for X-ray studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。